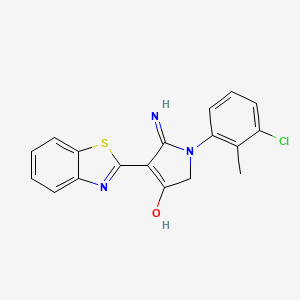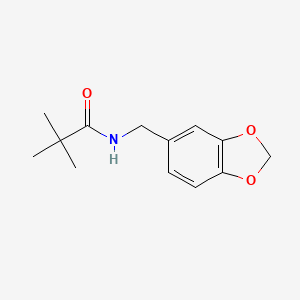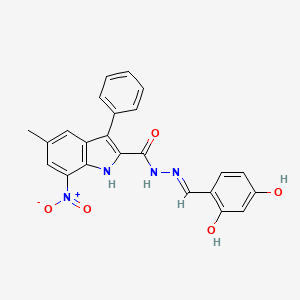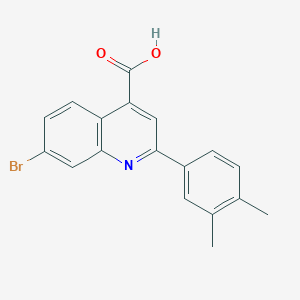![molecular formula C18H17N3O2S B6057699 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide, also known as Epetraborole, is a novel antibiotic compound that has shown promising results in treating bacterial infections.
Mécanisme D'action
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide works by inhibiting the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. This inhibition leads to the accumulation of uncharged tRNAs, which triggers the bacterial stress response and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antibiotic. In preclinical studies, it has been shown to have good tissue distribution and to be effective in treating systemic infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide is its low potential for developing resistance, which makes it a promising candidate for the treatment of bacterial infections. However, one limitation is that it has only been tested in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials.
Orientations Futures
There are several potential future directions for research on 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide. One area of interest is the development of combination therapies that include 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide and other antibiotics, which could help to improve its efficacy against a broader range of bacterial infections. Another area of interest is the development of topical formulations of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide for the treatment of skin infections. Finally, further research is needed to determine the safety and efficacy of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide in human clinical trials, which could pave the way for its approval as a new antibiotic therapy.
Méthodes De Synthèse
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide is synthesized through a multi-step process that involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. This intermediate is then reacted with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol to form the final product, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide.
Applications De Recherche Scientifique
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been extensively studied for its antibacterial properties. It has shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as some Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis. 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide has also been shown to have a low potential for developing resistance, making it a promising candidate for the treatment of bacterial infections.
Propriétés
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-14-10-16(22)21-18(20-14)24-11-17(23)19-15-8-7-12-5-3-4-6-13(12)9-15/h3-10H,2,11H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVZHUDOXYCJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-fluoro-5-methoxybenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057632.png)
![2-(dimethylamino)-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6057633.png)
![3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B6057636.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)


![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)